molecular formula C13H9Cl2NO4S B2376787 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid CAS No. 325724-62-7

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid

Cat. No.: B2376787
CAS No.: 325724-62-7
M. Wt: 346.18
InChI Key: OHSURHKNUAUYHW-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid (CAS: 325724-62-7) features a benzoic acid core substituted with:

  • A chlorine atom at the 4-position.
  • A sulfamoyl group (-SO$_2$-NH-) at the 3-position, further substituted with a 4-chlorophenyl ring.

Molecular Formula: C${13}$H${10}$Cl$2$NO$4$S Molecular Weight: 336.19 g/mol .

Key Applications: This compound is a sulfonamide derivative, a class widely used in pharmaceuticals for diuretic, antiglaucoma, and antibacterial activities.

Properties

IUPAC Name

4-chloro-3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSURHKNUAUYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfamoyl group.

    Chlorination: Introduction of the chloro groups.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic steps, often using catalysts and specific reaction conditions to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfamoyl groups to sulfonic acids.

    Reduction: Reduction of chloro groups to hydrogen.

    Substitution: Replacement of chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfamoyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid (325724-62-7) C${13}$H${10}$Cl$2$NO$4$S 336.19 4-Cl on benzoic acid; 4-Cl-phenylsulfamoyl
4-Chloro-3-(chlorosulfonyl)benzoic acid (2494-79-3) C$7$H$4$Cl$2$O$4$S 255.07 4-Cl on benzoic acid; reactive chlorosulfonyl (-SO$_2$Cl) group
4-Chloro-3-(phenylsulfamoyl)benzoic acid (59210-63-8) C${13}$H${10}$ClNO$_4$S 311.74 4-Cl on benzoic acid; unsubstituted phenylsulfamoyl
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid (721415-29-8) C${13}$H$9$ClFNO$_4$S 329.73 4-Cl on benzoic acid; 4-F-phenylsulfamoyl
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (1262010-41-2) C${14}$H${12}$ClNO$_4$S 325.77 4-Cl on benzoic acid; 3-methylphenylsulfamoyl
4-Chloro-3-sulfamoylbenzoic acid (1205-30-7) C$7$H$5$ClNO$_4$S 234.69 4-Cl on benzoic acid; unsubstituted sulfamoyl (-SO$2$NH$2$)

Key Structural Differences and Implications

Reactivity :

  • Chlorosulfonyl Derivative (CAS 2494-79-3) : The -SO$_2$Cl group is highly reactive, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). This compound is a precursor to drugs like Bumetanide , a loop diuretic .
  • Sulfamoyl Derivatives (e.g., CAS 325724-62-7) : The -SO$_2$-NH-Ph group stabilizes the molecule, reducing reactivity but enhancing binding to biological targets (e.g., carbonic anhydrase enzymes).

Steric Effects :

  • Trifluoromethyl Derivatives (e.g., CAS 744262-80-4) : Bulky substituents like -CF$_3$ introduce steric hindrance, which may reduce off-target interactions but also limit solubility .

Pharmacological and Industrial Relevance

  • Diuretic Applications :

    • Compounds like Bumetanide (derived from CAS 2494-79-3) and Chlorthalidone (related to CAS 68592-12-1) highlight the importance of sulfonamide benzoic acids in treating hypertension and edema .
    • The 4-chlorophenylsulfamoyl group in the target compound may enhance diuretic efficacy by optimizing interactions with renal transporters.
  • Antimicrobial Activity: notes MIC values as low as 1.56 µg/mL for chloro-substituted pyrazole derivatives, suggesting that halogenation (Cl, F) improves antibacterial potency.

Biological Activity

4-Chloro-3-(4-chloro-phenylsulfamoyl)-benzoic acid is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2O4S, with a molecular weight of 351.20 g/mol. Its structure features two chloro groups and a sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of essential cellular processes.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, it has been observed to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases. The proposed mechanism involves the modulation of cytokine production and inhibition of inflammatory pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are attributed to the activation of caspase pathways and the induction of oxidative stress within cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)15 µM
HT-29 (Colon cancer)20 µM
A549 (Lung cancer)25 µM

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to cell death in cancer cells.
  • Modulation of Immune Response : It enhances the activity of regulatory T cells, contributing to its anti-inflammatory effects.

Case Studies

A study published in Pharmaceutical Biology evaluated the efficacy of this compound in reducing inflammation in a murine model. The results indicated a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with varying doses of the compound over a two-week period.

Another investigation focused on its anticancer properties, revealing that treatment with this compound led to a marked reduction in tumor size in xenograft models, demonstrating its potential as a therapeutic agent against solid tumors.

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